(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone
Description
The compound “(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone” is a structurally complex molecule featuring a piperidine core substituted with a fluorinated benzo[d]thiazole ring and a furan-2-yl methanone group. The benzo[d]thiazole moiety, fluorinated at the 6-position, is a critical pharmacophore known for enhancing metabolic stability and binding affinity in medicinal chemistry applications . The furan ring contributes to π-π stacking interactions, while the piperidine linker modulates solubility and conformational flexibility.
Synthetic routes for analogous compounds (e.g., piperazine-linked furan derivatives) involve coupling reactions between acyl chlorides and amine intermediates under basic conditions, followed by functional group modifications such as nitro reductions (e.g., using SnCl₂) .
Properties
IUPAC Name |
[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-11-3-4-13-15(10-11)24-17(19-13)23-12-5-7-20(8-6-12)16(21)14-2-1-9-22-14/h1-4,9-10,12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQHRIARXNYZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone , with the molecular formula , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This document summarizes the synthesis, biological mechanisms, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Moiety : The 6-fluorobenzo[d]thiazole core is synthesized through the cyclization of 2-fluoroaniline with carbon disulfide and sulfur, followed by oxidation.
- Attachment of the Piperidine Ring : The piperidine ring is introduced via nucleophilic substitution, where the benzothiazole intermediate reacts with piperidine under basic conditions.
- Formation of the Furan Moiety : The furan ring is synthesized separately, often starting from appropriate precursors that undergo cyclization reactions.
This multi-step synthesis highlights the complexity and structural diversity of the compound, which contributes to its biological activity.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The fluorinated benzothiazole moiety may engage with enzyme active sites or receptor binding sites, while the piperidine and furan rings enhance binding affinity and specificity. This mechanism allows for potential applications in various therapeutic areas, particularly in oncology and inflammation.
Pharmacological Implications
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant anti-cancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines, including A431 and A549 cells. These compounds also demonstrated apoptosis-promoting effects and inhibited pro-inflammatory cytokines like IL-6 and TNF-alpha, indicating their potential as anti-inflammatory agents .
Case Studies
- Anti-Cancer Activity : In a study assessing the activity of benzothiazole derivatives, a compound structurally related to this compound exhibited an IC50 value of 0.004 μM against T-cell proliferation, showcasing potent anti-cancer activity .
- Inflammation Modulation : Another study highlighted that derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .
Summary Table of Biological Activities
Scientific Research Applications
Synthesis Method
The synthesis typically involves:
- Formation of the Benzothiazole Core: This is achieved by reacting 2-aminothiophenol with a fluorinated benzaldehyde.
- Coupling with Piperidine: The benzothiazole derivative is coupled with piperidine derivatives using coupling agents like EDCI in the presence of bases such as triethylamine.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a potential candidate for treating inflammatory diseases.
Anticancer Potential
In vitro studies have demonstrated that (4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone exhibits cytotoxicity against several cancer cell lines. It appears to induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction.
Pharmacokinetics
Preliminary studies on the pharmacokinetics of this compound indicate favorable absorption and distribution properties. It is slightly soluble in water but well-soluble in organic solvents, which may facilitate its use in drug formulation.
Material Science
Due to its unique chemical structure, this compound is being explored for applications in developing new materials with specific electronic or optical properties.
Chemical Processes
The compound can serve as a building block in synthetic chemistry for creating more complex molecules, potentially leading to novel drugs or materials with enhanced properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Dubey et al. (2006) | Anticancer Activity | The compound showed significant cytotoxic effects on various tumor cell lines, indicating potential as an anticancer agent. |
| Yu et al. (2016) | Antimicrobial Research | Demonstrated effectiveness against resistant bacterial strains, highlighting its role in combating antibiotic resistance. |
| Recent Pharmacological Studies | Anti-inflammatory Effects | Showed inhibition of TNF-alpha production in macrophages, suggesting therapeutic potential for inflammatory diseases. |
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs, as detailed below:
Structural Analogues and Substituent Effects
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| (4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone (Target) | Piperidine | 6-Fluorobenzo[d]thiazole, Furan-2-yl | ~386.4 | Enhanced metabolic stability due to fluorine; potential CNS penetration |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Piperazine | 4-Aminobenzoyl, Furan-2-yl | ~353.4 | Reduced lipophilicity vs. target; amine group enables conjugation chemistry |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | Piperazine | Trifluoromethylphenyl, Thiophene | ~396.4 | Higher hydrophobicity due to CF₃ group; thiophene enhances electron density |
| 1-(4-Phenyl-piperazin-1-yl)-2-((4-phenyl-thiazol-2-yl)-phenoxy-phenyl-amino)-ethanone (9e) | Piperazine | Phenylthiazole, Phenylpiperazine | ~627.7 | Bulky substituents limit solubility; thiazole improves antibacterial activity |
Key Observations :
- Fluorine Substitution: The 6-fluoro group in the target compound likely improves metabolic stability compared to non-fluorinated benzothiazoles (e.g., compound 9e) .
- Piperidine vs.
- Aromatic Heterocycles : The furan ring in the target compound offers distinct electronic properties compared to thiophene (compound 21) or phenylthiazole (compound 9e), influencing receptor binding .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the fluorobenzo[d]thiazole and furan groups.
- IR spectroscopy : Validates carbonyl (C=O) and C-F bond presence.
- HPLC : Assesses purity (>95%) and detects unreacted intermediates.
Q. Advanced
- High-resolution mass spectrometry (HR-MS) : Resolves isotopic patterns for fluorine-containing fragments.
- X-ray crystallography : Determines absolute stereochemistry of the piperidine ring.
- 2D NMR (COSY, HSQC) : Maps complex coupling in heterocyclic regions.
How does the structural configuration influence biological activity, and what are the key pharmacophores?
Basic
The compound’s bioactivity arises from:
- Fluorobenzo[d]thiazole : Enhances lipophilicity and target binding via sulfur and fluorine interactions.
- Piperidine ring : Facilitates membrane penetration due to its basicity.
- Furan moiety : Participates in π-π stacking with aromatic residues in enzyme active sites.
Advanced
Comparative studies of analogs (e.g., thiadiazole vs. oxadiazole derivatives) reveal that:
- Fluorine at the 6-position on benzo[d]thiazole maximizes target affinity.
- Substituting furan with pyridine reduces activity, highlighting the furan’s role in H-bonding.
What computational chemistry approaches predict reactivity and pharmacokinetic properties?
Q. Advanced
- DFT calculations : Model transition states for nucleophilic substitutions to optimize reaction conditions.
- Molecular docking : Screens against targets like kinases or GPCRs to prioritize analogs.
- ADMET prediction : SwissADME or pkCSM tools estimate solubility, bioavailability, and metabolic stability.
How to resolve contradictions in biological assay data across studies?
Q. Advanced
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution and time-kill assays.
- Standardized protocols : Control variables like cell passage number, serum concentration, and incubation time.
- Meta-analysis : Cross-reference data from analogs (e.g., thiadiazole derivatives) to identify trends.
Design strategies for SAR studies on piperidine and furan modifications
Q. Advanced
- Systematic substitution : Replace piperidine with azetidine or morpholine to probe steric effects.
- Bioisosteric replacement : Swap furan with thiophene or pyrrole to retain π-stacking while altering electronics.
- Fragment-based design : Use crystallographic data to guide functional group additions.
Common pitfalls in synthesizing fluorinated heterocycles and mitigation
Q. Basic
- Fluorine instability : Use inert atmospheres (N₂/Ar) to prevent defluorination.
- Byproduct formation : Optimize stoichiometry (1.2–1.5 eq. of fluorinating agents).
Q. Advanced
- Purification challenges : Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH).
- Scale-up issues : Switch from batch to flow chemistry for exothermic reactions.
In vitro/in vivo models for therapeutic potential evaluation
Q. Basic
- Anticancer : MTT assays on HeLa or MCF-7 cells.
- Antimicrobial : MIC determination against S. aureus or E. coli.
Q. Advanced
- In vivo efficacy : Xenograft models for oncology or LPS-induced inflammation models.
- Target engagement : SPR or ITC to measure binding kinetics with purified enzymes.
Impact of solvent polarity and catalysts on coupling reactions
Q. Advanced
- Polar aprotic solvents : DMF or DMSO enhance SNAr reactions at the thiazole C2 position.
- Pd catalysts : Enable Suzuki couplings for furan introduction (e.g., Pd(PPh₃)₄/Na₂CO₃).
Analytical workflows for degradation product detection
Q. Advanced
- Forced degradation : Expose to heat (40–80°C), UV light, or acidic/basic conditions.
- LC-MS/MS : Identify hydrolyzed (e.g., piperidine ring opening) or oxidized products.
- QbD principles : Design stability-indicating methods using DoE to vary pH and temperature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
